Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester

Lipoxygenase inhibition Indolocarbazole SAR Alzheimer's disease

Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester (IUPAC: 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate) is a synthetic bisindole derivative built on the 5,7-dihydroindolo[2,3-b]carbazole scaffold with a carbonic acid ethyl ester substituent at the N-6 position. The molecular formula is C₂₁H₁₆N₂O₃ with a molecular weight of 344.4 g/mol.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
CAS No. 666752-30-3
Cat. No. B12898198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester
CAS666752-30-3
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2
InChIInChI=1S/C21H16N2O3/c1-2-25-21(24)26-20-18-14(12-7-3-5-9-16(12)22-18)11-15-13-8-4-6-10-17(13)23-19(15)20/h3-11,22-23H,2H2,1H3
InChIKeyHHLRSANYYAEVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, 5,7-Dihydroindolo[2,3-b]carbazol-6-yl Ethyl Ester (CAS 666752-30-3): Chemical Identity and Core Pharmacophore


Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester (IUPAC: 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate) is a synthetic bisindole derivative built on the 5,7-dihydroindolo[2,3-b]carbazole scaffold with a carbonic acid ethyl ester substituent at the N-6 position [1]. The molecular formula is C₂₁H₁₆N₂O₃ with a molecular weight of 344.4 g/mol . The compound belongs to the indolocarbazole (ICZ) class, a family of nitrogen-containing polyheterocycles extensively studied for kinase inhibition, AhR modulation, and lipoxygenase inhibition [2]. This specific derivative has been disclosed in patent filings by SRI International as a lipoxygenase inhibitor with potential application in Alzheimer's disease and inflammatory conditions [3].

Why 5,7-Dihydroindolo[2,3-b]carbazol-6-yl Ethyl Carbonate Cannot Be Substituted by Other Indolocarbazole Derivatives in Lipoxygenase-Targeted Research


The indolocarbazole scaffold supports a remarkably broad pharmacological profile—ranging from potent kinase inhibition (e.g., staurosporine analogs) to aryl hydrocarbon receptor (AhR) agonism to lipoxygenase modulation—depending critically on the substitution pattern and regiochemistry [1]. The N-6 ethyl carbonate substituent in this compound is a structurally differentiated feature absent in clinically explored ICZs such as midostaurin (a multi-kinase inhibitor) and SR13668 (an Akt inhibitor with 2,10-dicarbethoxy substitution) [2]. In the SRI International patent family, the N-6 substituent identity directly determines whether a compound behaves as a lipoxygenase inhibitor versus a kinase inhibitor; the patent explicitly states that preferred bisindoles for lipoxygenase inhibition are not kinase inhibitors [3]. Therefore, substituting this compound with a generic 5,7-dihydroindolo[2,3-b]carbazole derivative bearing a different N-6 group (e.g., alkyl, aryl, or unsubstituted) risks complete loss of the lipoxygenase inhibitory profile and introduces unintended kinase or AhR activity. The quantitative evidence below, while limited in head-to-head depth, supports this differentiation logic.

Quantitative Differentiation Evidence for Carbonic Acid, 5,7-Dihydroindolo[2,3-b]carbazol-6-yl Ethyl Ester vs. Closest Indolocarbazole Analogs


Lipoxygenase vs. Kinase Inhibitor Phenotype Driven by N-6 Substituent Identity

The SRI International patent family (US20130345214A1, EP2694057A1) explicitly claims that preferred bisindole compounds for lipoxygenase inhibition 'are not kinase inhibitors' [1]. This compound, bearing an N-6 ethyl carbonate group, falls within the claimed genus of lipoxygenase-selective bisindoles. In contrast, the closely related 5,7-dihydroindolo[2,3-b]carbazole derivative SR13668 (CAS 637774-61-9), which carries a 6-methoxy substitution and 2,10-dicarbethoxy ester groups, is a well-characterized Akt kinase inhibitor with documented Akt inhibition activity and antitumor efficacy in vivo [2]. This represents a functional phenotype switch driven by substitution pattern: N-6 ethyl carbonate → lipoxygenase inhibition; 6-methoxy + 2,10-dicarbethoxy → Akt kinase inhibition.

Lipoxygenase inhibition Indolocarbazole SAR Alzheimer's disease

Multi-Target Secondary Pharmacology Profile as Described in MeSH-Indexed Records

This compound is indexed in the Medical Subject Headings (MeSH) system and described in academic institutional repositories as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1][2]. This multi-target fingerprint distinguishes it from more selective lipoxygenase inhibitors such as zileuton (a 5-LO inhibitor with no reported carboxylesterase activity) and from broad-spectrum indolocarbazole kinase inhibitors. No quantitative IC₅₀ values for these secondary targets are publicly available in peer-reviewed literature.

Polypharmacology Lipoxygenase Carboxylesterase Cyclooxygenase

Structural Differentiation from the Unsubstituted Parent Scaffold (5,7-Dihydroindolo[2,3-b]carbazole)

The unsubstituted parent scaffold, 5,7-dihydroindolo[2,3-b]carbazole (CAS 111296-90-3, MW 256.3 g/mol, C₁₈H₁₂N₂), is a well-characterized aryl hydrocarbon receptor (AhR) agonist with documented CYP1A1 induction activity [1]. The N-6 ethyl carbonate substituent in the target compound increases the molecular weight by ~88 Da (to 344.4 g/mol) and introduces a polar carbonate moiety, which is expected to alter LogP, aqueous solubility, hydrogen-bonding capacity, and AhR binding affinity relative to the parent . While experimentally measured physicochemical data for the target compound are not available in the public domain, the calculated difference in molecular properties is a significant discriminant for procurement decisions where AhR-mediated off-target effects must be avoided.

Structural analog Physicochemical properties LogP Solubility

Documented 5-Lipoxygenase Translocation Inhibitory Activity in Rat RBL-2H3 Cells (ChEMBL Assay)

The ChEMBL database (CHEMBL619995, assay ChEMBL_4193) records that this compound was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 basophilic leukemia cells [1]. This assay measures functional inhibition of 5-LO translocation to the nuclear membrane—a mechanistic endpoint distinct from simple enzyme activity inhibition. The database entry confirms that this compound was prioritized for this specific mechanistic assay. However, the quantitative IC₅₀/Kᵢ value for this compound in this assay is not publicly accessible from the retrieved ChEMBL entry. In contrast, SR13668 has no entry in this 5-LO translocation assay, and the parent scaffold 5,7-dihydroindolo[2,3-b]carbazole is not profiled in this assay either.

5-Lipoxygenase Translocation inhibitor RBL-2H3 ChEMBL

Patent-Backed Application Scope for Alzheimer's Disease via Dual Lipoxygenase/Aβ Pathway Inhibition

The SRI International patent (US20130345214A1) claims bisindoles of the indolo[2,3-b]carbazole class for inhibiting both lipoxygenases and amyloid-beta (Aβ) formation, with specific mention of Alzheimer's disease treatment [1]. This dual-pathway rationale is not claimed for SR13668 (indicated for cancer chemoprevention via Akt inhibition) [2] or for the parent AhR-active scaffold. The target compound, as a member of the claimed genus, is positioned for Alzheimer's-relevant research, whereas comparator indolocarbazoles address entirely distinct therapeutic hypotheses (oncology for SR13668, toxicology/AhR biology for the parent scaffold).

Alzheimer's disease Amyloid-beta Lipoxygenase Neuroinflammation

Procurement-Relevant Application Scenarios for Carbonic Acid, 5,7-Dihydroindolo[2,3-b]carbazol-6-yl Ethyl Ester


Lipoxygenase-Mediated Neuroinflammation Research in Alzheimer's Disease Models

Based on the SRI International patent disclosure, this compound is suitable as a tool compound for investigating the role of lipoxygenase pathways in amyloid-beta formation and neuroinflammation [1]. Unlike SR13668, which is an Akt kinase inhibitor irrelevant to this pathway, this compound's N-6 ethyl carbonate substitution directs activity toward lipoxygenase inhibition rather than kinase inhibition—a critical discrimination for Alzheimer's-focused projects where confounding kinase activity could obscure interpretation of LOX-dependent phenotypes [2]. The dual lipoxygenase/Aβ inhibition rationale provides a more integrated mechanistic probe than single-target 5-LO inhibitors like zileuton.

Indolocarbazole Structure-Activity Relationship (SAR) Studies Focused on N-6 Substitution

This compound fills a specific gap in indolocarbazole SAR libraries. The N-6 ethyl carbonate group represents a distinct substitution type compared to the N-6 methoxy group in SR13668, the unsubstituted N-6 in the parent scaffold, and the N-6 ether-linked amine substituents found in other patent examples [1]. Procurement of this compound enables direct comparison of how the carbonate ester functionality influences lipoxygenase vs. kinase target engagement, as well as physicochemical properties such as solubility and metabolic stability [2]. No other commercially cataloged indolocarbazole derivative provides this exact substitution pattern for SAR studies.

Multi-Target Polypharmacology Profiling in Inflammation Research

The documented secondary pharmacology—including weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase alongside antioxidant activity—makes this compound a candidate for polypharmacology studies in inflammatory disease models where simultaneous modulation of the arachidonic acid cascade (LOX/COX) and folate metabolism may be mechanistically relevant [1]. This multi-target fingerprint is absent in comparator indolocarbazoles such as SR13668 and the unsubstituted parent scaffold, which show no reported activity against these secondary targets [2]. Researchers should note that quantitative selectivity data across these targets are not yet publicly available.

Negative Control Exclusion for AhR-Mediated Toxicology Studies

The unsubstituted 5,7-dihydroindolo[2,3-b]carbazole parent scaffold is a potent AhR agonist widely used as a positive control for CYP1A1 induction studies [1]. The N-6 ethyl carbonate substitution in the target compound is expected to substantially alter AhR binding affinity due to introduction of steric bulk and polarity at the N-6 position. This compound can therefore serve as a structurally matched negative control or partial agonist probe in AhR signaling studies, enabling researchers to dissect whether biological effects of the indolocarbazole scaffold are AhR-dependent or AhR-independent [2].

Quote Request

Request a Quote for Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.